molecular formula C9H13Cl2FN2 B12086612 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B12086612
M. Wt: 239.11 g/mol
InChI Key: ICPMFOJSZPMCKP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H12ClFN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with pyrrolidine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13Cl2FN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-fluoro-4-pyrrolidin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-6-11-5-3-7(8)9-2-1-4-12-9;;/h3,5-6,9,12H,1-2,4H2;2*1H

InChI Key

ICPMFOJSZPMCKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=NC=C2)F.Cl.Cl

Origin of Product

United States

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